Reactive Orange 5

Descripción general

Descripción

Reactive Orange 5 is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye or pigment in different industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Reactive Orange 5 involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by a series of diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions but is optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Reactive Orange 5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Textile Dyeing

Reactive Orange 5 is widely utilized for dyeing cellulose fibers, such as cotton and ramie. Its strong affinity for these materials allows for high-quality dyeing with excellent fastness properties.

- Dyeing Process : The dyeing of raw ramie yarn with RO5 has been studied extensively. Research indicates that the adsorption kinetics of RO5 onto ramie yarn follow pseudo-first-order kinetics, suggesting that the rate of dye uptake is primarily influenced by the concentration gradient between the dye solution and the yarn .

- Fastness Properties : RO5 exhibits superior fastness to light, washing, perspiration, and chlorine compared to other monofunctional reactive dyes. This makes it particularly suitable for applications requiring durability .

Wastewater Treatment

The environmental impact of textile dyeing has led to increased research into the decolorization and biodegradation of dyes like this compound from wastewater.

- Photocatalytic Decolorization : A study demonstrated that MgO nanoparticles combined with UV radiation could effectively remove over 90% of RO5 from aqueous solutions. The efficiency was influenced by factors such as pH, initial dye concentration, and catalyst dosage .

- Ozonation Techniques : Ozonation has also been investigated as a method for treating synthetic batik wastewater containing RO5. Research showed that ozonation significantly enhances the biodegradability of synthetic dyes, with a notable reduction in chemical oxygen demand (COD) following treatment .

Comparative Studies on Removal Techniques

Various methods have been explored to remove this compound from wastewater effectively:

- Adsorption Techniques : A comparative study using different types of porcelain filters indicated that these filters could effectively adsorb RO5 at varying pH levels. The porcelinite filter demonstrated the highest removal efficiency, achieving up to 99.25% removal at an optimal pH of 2.25 .

- Chemical Reactions : The efficacy of ozonation combined with mass transfer studies has been evaluated for removing azo dyes like RO5 from wastewater. This approach highlights the importance of both chemical reactions and physical processes in achieving effective decolorization .

Case Study 1: Photocatalytic Decolorization Using MgO

A study conducted on the photocatalytic degradation of RO5 using MgO nanoparticles found that under optimal conditions (pH 3, UV radiation), significant decolorization occurred within a short time frame. This method not only removed the dye but also improved the overall biodegradability of the wastewater.

Case Study 2: Ozonation in Synthetic Batik Wastewater

In another study focused on synthetic batik wastewater treatment, ozonation was applied to degrade RO5 effectively. The results indicated a substantial reduction in both dye concentration and COD levels, demonstrating the potential for this method in industrial applications.

Mecanismo De Acción

The mechanism of action of Reactive Orange 5 involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in staining or therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

2-Naphthalenesulfonic acid, 3,3’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, lithium sodium salt: This compound has similar structural features but differs in its specific functional groups and applications.

2-Naphthalenesulfonic acid, 3,3’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, sodium salt: Another similar compound with slight variations in its chemical structure and properties.

Uniqueness

What sets Reactive Orange 5 apart is its unique combination of functional groups, which confer specific chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Actividad Biológica

Reactive Orange 5 (RO5) is an azo dye widely used in the textile industry, known for its vibrant color and stability. However, its environmental impact and biological activity have raised significant concerns due to its potential toxicity and carcinogenic properties. This article explores the biological activity of this compound, including its toxicological effects, biodegradation mechanisms, and case studies on its decolorization.

Toxicological Effects

This compound has been shown to exhibit moderate toxicity to aquatic organisms. Studies indicate that it can bioaccumulate in the environment, leading to harmful effects on aquatic life. The dye's structure, characterized by the azo group (-N=N-), is a significant contributor to its biological activity, as azo dyes are known for their potential mutagenic and carcinogenic effects on humans and animals.

Biodegradation Mechanisms

Biodegradation is a crucial process for the detoxification of azo dyes. Various microorganisms have been identified that can degrade this compound effectively. Key findings include:

- Microbial Strains : Specific strains such as Streptomyces albidoflavus and Nocardiopsis sp. have demonstrated significant decolorization capabilities. For instance, Nocardiopsis sp. was able to decolorize 85.6% of Reactive Orange 16 (a related compound) within 24 hours under optimal conditions (pH 8, temperature 35°C) .

- Enzymatic Activity : The degradation process often involves enzymatic action, particularly through laccases and peroxidases produced by microbial strains. These enzymes facilitate the breakdown of the azo bond, leading to less toxic metabolites .

Case Study 1: Decolorization by Streptomyces albidoflavus

A study investigated the decolorization efficiency of Streptomyces albidoflavus on various azo dyes, including RO5. The results showed:

- Decolorization Rate : Up to 60.74% decolorization of RO122 (similar structure) was achieved within five days at optimal conditions (pH 6, temperature 35°C).

- Metabolite Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) revealed the presence of less toxic metabolites such as benzene and naphthalene derivatives after treatment .

Case Study 2: Photocatalytic Decolorization

Research has also focused on photocatalytic methods for degrading this compound using magnesium oxide (MgO) nanoparticles combined with hydrogen peroxide (H2O2). Key findings include:

- Efficiency : The combination of MgO and H2O2 resulted in significant decolorization rates under varying pH levels and dye concentrations.

- Mechanism : The photocatalytic process involves the generation of hydroxyl radicals that effectively break down the dye molecules .

Summary of Findings

The biological activity of this compound highlights both its environmental risks and the potential for effective biodegradation through microbial action and photocatalytic methods. Below is a summary table comparing different degradation methods:

| Method | Microorganism/Agent | Decolorization Rate | Optimal Conditions |

|---|---|---|---|

| Microbial Degradation | Streptomyces albidoflavus | Up to 60.74% | pH 6, Temperature 35°C |

| Microbial Degradation | Nocardiopsis sp. | 85.6% (RO16) | pH 8, Temperature 35°C |

| Photocatalytic Degradation | MgO + H2O2 | Significant | Varies with pH and dye concentration |

Propiedades

IUPAC Name |

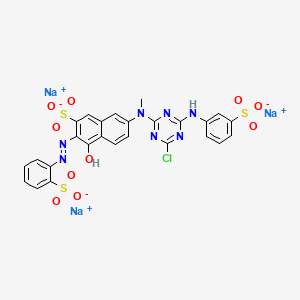

trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-5-4-6-17(13-15)45(36,37)38)16-9-10-18-14(11-16)12-21(47(42,43)44)22(23(18)35)33-32-19-7-2-3-8-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYVHBJJXOOIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClN7Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890053 | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-21-8 | |

| Record name | 2-Naphthalenesulfonic acid, 7-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 7-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.